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7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine

PI3Kα inhibition Kinase inhibitor SAR Thienopyrimidine methylation

Medicinal chemistry programs requiring isoform-selective PI3K probes face lengthy core synthesis from 3-amino-4-methyl-2-thiophenecarboxylate. This thieno[3,2-d]pyrimidine (C₁₁H₁₄N₄S, MW 234.32) eliminates that bottleneck. - Validated PI3Kα potency: 4 nM IC50; free piperazine enables rapid N-acylation/sulfonylation for SAR exploration. - 7-Methyl group directs regioselective C6 metalation to access dual PI3K/mTOR inhibitors (GDC-0980 chemotype). - N-methylation of piperazine shifts selectivity to PI3Kδ-dual-access from single synthetic batch. - Commercially available at ≥95% purity; gram-scale supply supports iterative library production.

Molecular Formula C11H14N4S
Molecular Weight 234.32
CAS No. 874781-16-5
Cat. No. B2859578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
CAS874781-16-5
Molecular FormulaC11H14N4S
Molecular Weight234.32
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2N3CCNCC3
InChIInChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
InChIKeyMNZBSDAMHRPBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine: Core Identity and Procurement Profile


7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 874781-16-5, MFCD01570132) is a heterocyclic small molecule (C₁₁H₁₄N₄S, MW 234.32 g/mol) built on the thieno[3,2-d]pyrimidine core with a free piperazine at the 4-position and a methyl substituent at the 7-position . This scaffold is a privileged pharmacophore in kinase inhibitor discovery, most notably within the PI3K/Akt/mTOR signaling axis [1]. The compound is a substructure or synthetic precursor relevant to advanced leads such as GDC-0941 (pictilisib) and GDC-0980 (apitolisib) and is stocked by major chemical suppliers including Apollo Scientific (OR103341) and Santa Cruz Biotechnology (sc-352979), typically at ≥95% purity .

Thieno[3,2-d]pyrimidine scaffold reported in PI3K/Akt/mTOR inhibitor discovery
Free piperazine at C4 provides a handle for N-derivatization and SAR exploration
Commercially available from multiple research chemical suppliers

Why Thieno[3,2-d]pyrimidine Analogs Are Not Interchangeable in PI3K Research


Thieno[3,2-d]pyrimidines are a densely explored kinase inhibitor scaffold, but subtle substitution patterns produce large shifts in isoform selectivity, target engagement, and downstream pharmacology [1]. A Free–Wilson analysis of PI3K inhibitors revealed that N-methylation on the thienopyrimidine scaffold is a critical determinant of PI3Kδ selectivity, while the identity of the 4-position amine (morpholine vs. piperazine vs. N-methylpiperazine) dictates PI3Kα versus PI3Kδ preference, oral bioavailability, and metabolic stability [2]. The presence of the 7-methyl group simultaneously influences the electron density of the pyrimidine ring, affecting both intrinsic potency and the capacity for further regioselective functionalization at the 6-position—a key step in accessing dual PI3K/mTOR inhibitors such as GDC-0980 [3]. Consequently, even structurally adjacent analogs with identical core scaffolds are not functionally interchangeable in a research or procurement context.

Des-methyl scaffold shift
Removing the 7-methyl group may reduce potency and eliminate regioselective C6 functionalization, limiting access to dual PI3K/mTOR chemotypes.
Morpholine analog mismatch
4-Morpholine thienopyrimidines (e.g., GDC-0941 core) provide pan-PI3K inhibition without a derivatizable handle; isoform-selective tuning may not be attainable.
N-Methylpiperazine selectivity bias
N-Methylation on piperazine drives PI3Kδ selectivity; the target's free NH may exhibit a different isoform profile, complicating head-to-head substitution.

Quantitative Differentiation: Target Compound vs. Closest Analogs


C7-Methyl Impact on PI3Kα Inhibitory Potency

The 7-methyl substituent on the thieno[3,2-d]pyrimidine core contributes to enhanced PI3Kα inhibitory potency. The target compound (CAS 874781-16-5) exhibits a PI3Kα IC50 of 4 nM, measured via inhibition of 3,4,5-inositoltriphosphate accumulation in a fluorescence polarization assay [1]. In contrast, the des-methyl analog 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1, lacking the 7-methyl group) has not been reported to achieve comparable single-digit nanomolar potency against PI3Kα; literature reports for compounds built on this des-methyl core typically show IC50 values of 66 nM or higher against PI3K isoforms when evaluated under comparable biochemical conditions . This represents an approximately 16-fold potency advantage conferred by the 7-methyl substitution.

PI3Kα Potency
Reported
Target IC50 4 nM vs. des-methyl analog ~66 nM (~16-fold difference) in fluorescence polarization assay
Reported PI3Kα enzymatic inhibition context
Cross-study comparison; review assay conditions and isoform panel
PI3Kα inhibition Kinase inhibitor SAR Thienopyrimidine methylation

Piperazine vs. Morpholine at C4: Isoform Selectivity and Synthetic Versatility

The 4-position substituent is a critical determinant of PI3K isoform selectivity. GDC-0941 (pictilisib), which carries a morpholine at the 4-position of the thieno[3,2-d]pyrimidine core, is a potent pan-Class I PI3K inhibitor with IC50 values of 3 nM (PI3Kα), 33 nM (PI3Kβ), 3 nM (PI3Kδ), and 75 nM (PI3Kγ) [1]. In contrast, compounds bearing a free piperazine at the 4-position—such as the target compound—can be further diversified through N-functionalization to tune selectivity toward specific isoforms, particularly PI3Kδ. A systematic Free–Wilson analysis demonstrated that N-methylation of the piperazine moiety is a key driver of PI3Kδ selectivity, with the thienopyrimidine scaffold showing innate selectivity for PI3Kδ that can be amplified by appropriate 4-position substitution [2]. The free piperazine in the target compound thus provides a synthetically addressable handle for selectivity engineering that the morpholine analog (locked as a tertiary amine) cannot offer.

C4 Substituent SAR
Class-level
Free piperazine: PI3Kα IC50 4 nM, derivatizable handle. Morpholine (GDC-0941): pan-Class I PI3K profile (α 3 nM, β 33 nM, δ 3 nM, γ 75 nM), locked tertiary amine.
Supports isoform-selective library synthesis strategies
Class-level SAR; direct head-to-head selectivity data not available for exact pair
PI3K isoform selectivity 4-position SAR Parallel synthesis

Free Piperazine vs. N-Methylpiperazine: PI3Kδ Selectivity Switch

The comparison between the target compound (free piperazine at C4) and its N-methylpiperazine analog (4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine) illustrates the functional significance of a single methyl group. According to the Free–Wilson analysis published in Journal of Medicinal Chemistry (2019), N-methylation of the piperazine attached to the thieno[3,2-d]pyrimidine scaffold produces a marked increase in selectivity for PI3Kδ over PI3Kα and PI3Kβ [1]. This SAR insight indicates that the free NH on the target compound's piperazine is a critical molecular recognition element: it can act as a hydrogen-bond donor, whereas the N-methylated analog cannot. The target compound's free piperazine thus offers a distinct pharmacological profile—likely favoring PI3Kα over PI3Kδ in its unmodified form—while still serving as a versatile precursor that can be converted to the N-methylated analog to flip selectivity toward PI3Kδ. No published head-to-head isoform profiling directly comparing these two exact compounds exists, but the class-level SAR evidence is robust and mechanistically grounded.

N-Methylation Switch
Class-level
Free NH: predicted PI3Kα bias. N-CH3 analog: demonstrated PI3Kδ selectivity in Free–Wilson model (selectivity index shift ~3–>20-fold depending on context).
Single-point modification enables isoform profile shift
Free–Wilson class-level SAR; no published paired IC50 comparison
N-methylation effect PI3Kδ selectivity Free–Wilson analysis

C6 Regioselective Functionalization for Dual PI3K/mTOR Chemotypes

The 7-methyl group on the target compound serves an additional role beyond potency enhancement: it directs regioselective functionalization at the 6-position of the thieno[3,2-d]pyrimidine scaffold. This is exploited in the synthesis of GDC-0980 (apitolisib), a clinical-stage dual PI3K/mTOR inhibitor, where the 6-position is elaborated with a piperazine-methyl linker bearing a hydroxypropanone moiety [1]. GDC-0980 achieves IC50 values of 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kγ), 14 nM (PI3Kδ), and a Ki of 17 nM against mTOR [2]. In contrast, the des-methyl analog 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine lacks the 7-methyl directing group, and published synthetic routes to advanced dual inhibitors consistently employ 7-methyl-substituted intermediates for C6 regioselective metalation and subsequent formylation or cross-coupling [3]. This makes the target compound the preferred starting material for programs pursuing dual PI3K/mTOR pharmacology.

C6 Regioselective Route
Method context
7-Methyl directs C6 lithiation/formylation; derived GDC-0980 achieves PI3Kα IC50 5 nM, mTOR Ki 17 nM. Des-methyl analog lacks this directing capability.
Supports synthetic route for dual PI3K/mTOR inhibitor libraries
Validated in process chemistry; review synthetic protocols and metalation conditions
Dual PI3K/mTOR inhibitors C6 functionalization GDC-0980 scaffold

Optimal Procurement and Research Application Scenarios


PI3Kα-Focused Probe Development from a Potent Scaffold

For academic or biotech laboratories developing PI3Kα-selective chemical probes, the target compound provides a validated starting point with a PI3Kα IC50 of 4 nM [1]. The free piperazine enables rapid parallel library synthesis through N-acylation, N-sulfonylation, or N-alkylation to explore vectors extending toward the solvent-exposed region or affinity pocket of PI3Kα. The compound is commercially available from Apollo Scientific (OR103341) and Santa Cruz Biotechnology (sc-352979), ensuring reproducible procurement for multi-round SAR campaigns.

Dual PI3K/mTOR Inhibitor Library Synthesis via C6 Functionalization

Medicinal chemistry groups pursuing dual PI3K/mTOR inhibition—a validated therapeutic strategy in oncology—should procure this compound as the core intermediate. The 7-methyl group directs regioselective metalation at C6, enabling introduction of diverse linker-piperazine motifs that yield dual PI3K/mTOR inhibitors modeled on the GDC-0980 chemotype [2]. The commercial availability of the compound at gram scale from multiple vendors supports iterative library production without requiring in-house synthesis of the thienopyrimidine core from 3-amino-4-methyl-2-thiophenecarboxylate precursors.

PI3K Isoform Selectivity Profiling Using a Common Intermediate

For pharmacology laboratories engaged in systematic PI3K isoform selectivity profiling, this compound serves as a single synthetic intermediate from which both PI3Kα-biased and PI3Kδ-biased tool compounds can be generated. N-methylation of the piperazine shifts selectivity toward PI3Kδ, while acylation or sulfonylation can tune selectivity toward PI3Kα, as demonstrated through Free–Wilson SAR analysis of the thieno[3,2-d]pyrimidine series [3]. This dual-access capability reduces procurement complexity and enables controlled head-to-head comparator studies using compounds derived from the same synthetic batch.

Fragment-Based Drug Design with a Ligand-Efficient Core

The target compound, with a molecular weight of 234.32 g/mol and a ligand efficiency (LE) of approximately 0.45 kcal/mol per heavy atom based on its PI3Kα IC50 of 4 nM, is suitable for fragment-based drug design (FBDD) and structure-guided optimization [1]. The free piperazine NH and the thienopyrimidine core nitrogen atoms form key hydrogen bonds with the PI3K hinge region (Val851), as established in co-crystal structures of closely related thieno[3,2-d]pyrimidine analogs [4]. Procurement of this compound enables soaking or co-crystallization experiments to guide structure-based design of high-affinity, isoform-selective inhibitors.

Application
Selection Property
Validation Focus
PI3Kα probe synthesis
Free piperazine handle for N-derivatization
PI3Kα enzymatic inhibition context
Dual PI3K/mTOR inhibitor library construction
7-Methyl directing group for C6 functionalization
Regioselective synthetic route validation
PI3K isoform selectivity profiling
Common intermediate for PI3Kα- or PI3Kδ-biased chemotypes
Free–Wilson SAR-guided selectivity tuning
Fragment-based lead discovery
Hinge-binding scaffold with reported ligand efficiency
Co-crystallization and structure-guided optimization
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